molecular formula C19H19ClN6O2 B11524271 1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}piperidine

1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}piperidine

Cat. No.: B11524271
M. Wt: 398.8 g/mol
InChI Key: DJFUCAFAMRCVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine is a complex organic compound characterized by the presence of a tetrazole ring, a nitrophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine typically involves multiple steps, starting with the preparation of the tetrazole ring and the nitrophenyl group. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The nitrophenyl group is introduced via nitration of the corresponding phenyl compound. The final step involves the coupling of the tetrazole and nitrophenyl intermediates with piperidine under basic conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be facilitated using sodium hydride (NaH) or other strong bases.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and inhibit enzyme activity. The nitrophenyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but lacks the tetrazole ring.

    Fluorine compounds: Exhibit different reactivity due to the presence of fluorine atoms.

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Contains a triazole ring, similar to the tetrazole ring in the target compound.

Uniqueness

1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine is unique due to the combination of its structural features, including the tetrazole ring, nitrophenyl group, and piperidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

IUPAC Name

1-[[1-(3-chlorophenyl)tetrazol-5-yl]-(3-nitrophenyl)methyl]piperidine

InChI

InChI=1S/C19H19ClN6O2/c20-15-7-5-8-16(13-15)25-19(21-22-23-25)18(24-10-2-1-3-11-24)14-6-4-9-17(12-14)26(27)28/h4-9,12-13,18H,1-3,10-11H2

InChI Key

DJFUCAFAMRCVNY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=NN=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.